molecular formula C21H23ClN6O2S B3506548 N-(3-chloro-4-morpholin-4-ylphenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide

N-(3-chloro-4-morpholin-4-ylphenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide

Cat. No.: B3506548
M. Wt: 459.0 g/mol
InChI Key: HZECJNALNZMYMN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-morpholin-4-ylphenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a morpholine ring, a tetrazole ring, and a sulfanylacetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-morpholin-4-ylphenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the morpholine derivative, followed by the introduction of the chloro group. The tetrazole ring is then synthesized and attached to the morpholine derivative. Finally, the sulfanylacetamide group is introduced to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions such as temperature and pressure, and the use of continuous flow reactors to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-morpholin-4-ylphenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(3-chloro-4-morpholin-4-ylphenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-morpholin-4-ylphenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine derivatives, tetrazole-containing compounds, and sulfanylacetamide derivatives. Examples include:

  • N-(3-chloro-4-morpholin-4-ylphenyl)-4-methylsulfanylbenzenesulfonamide
  • N-(3-chloro-4-morpholin-4-ylphenyl)-1,1’-biphenyl-4-carboxamide

Uniqueness

N-(3-chloro-4-morpholin-4-ylphenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6O2S/c1-14-3-5-17(11-15(14)2)28-21(24-25-26-28)31-13-20(29)23-16-4-6-19(18(22)12-16)27-7-9-30-10-8-27/h3-6,11-12H,7-10,13H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZECJNALNZMYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=C(C=C3)N4CCOCC4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chloro-4-morpholin-4-ylphenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide
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N-(3-chloro-4-morpholin-4-ylphenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide
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N-(3-chloro-4-morpholin-4-ylphenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide
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N-(3-chloro-4-morpholin-4-ylphenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide
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N-(3-chloro-4-morpholin-4-ylphenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide
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N-(3-chloro-4-morpholin-4-ylphenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide

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